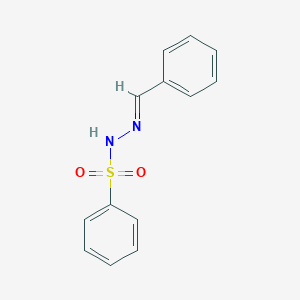
Benzenesulfonic acid, benzylidenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, benzylidenehydrazide is an organic compound that belongs to the class of sulfonic acids and hydrazides. It is characterized by the presence of a benzenesulfonic acid group attached to a benzylidenehydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, benzylidenehydrazide typically involves the reaction of benzenesulfonic acid with benzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{CH}=\text{N}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{NH}\text{N}=\text{CH}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, benzylidenehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, benzylidenehydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The hydrazide group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler sulfonic acid derivative without the hydrazide group.
Benzylidenehydrazine: A hydrazine derivative without the sulfonic acid group.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness: Benzenesulfonic acid, benzylidenehydrazide is unique due to the presence of both sulfonic acid and hydrazide groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of reactions and interactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
1666-16-6 |
|---|---|
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |
InChI-Schlüssel |
YTWHIULHUQMATC-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
1666-16-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
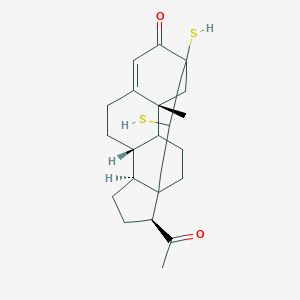
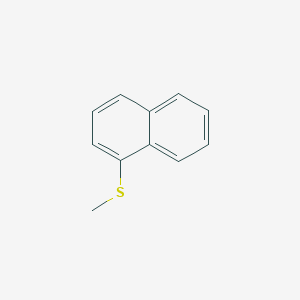
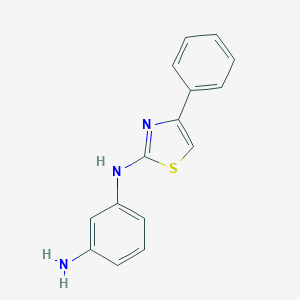
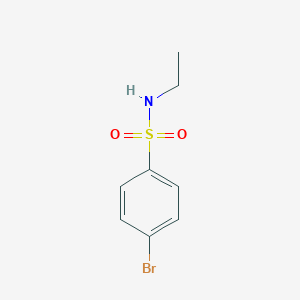
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
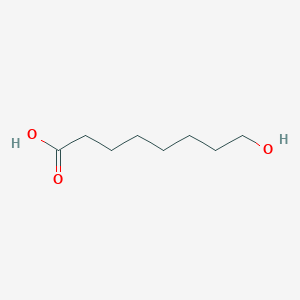
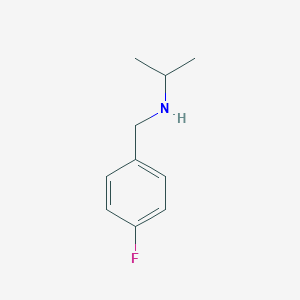
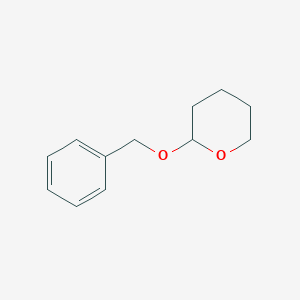
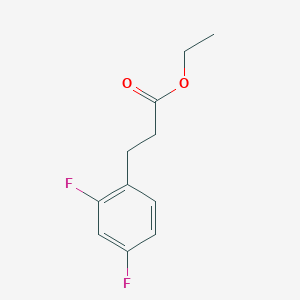
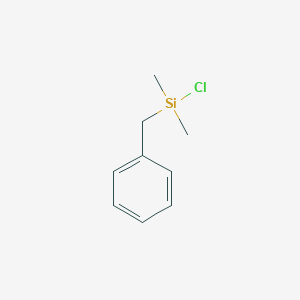
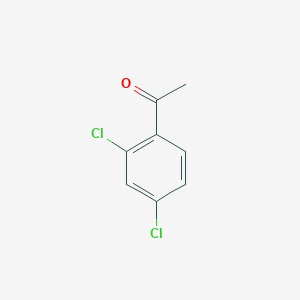
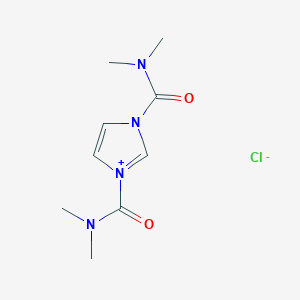
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
